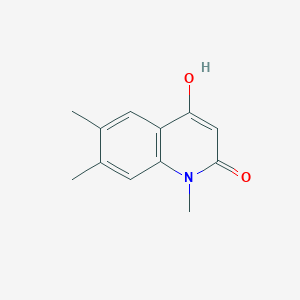
4-Hydroxy-1,6,7-trimethyl carbostyril
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-1,6,7-trimethyl carbostyril is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 4-Hydroxy-1,6,7-trimethyl carbostyril as a candidate for anticancer therapies. The compound exhibits cytotoxic properties against several cancer cell lines. For instance, a study demonstrated that derivatives of carbostyril compounds showed significant activity against human cancer cell lines, including breast and colon cancer cells .
Neuroprotective Effects
Research indicates that certain carbostyril derivatives may possess neuroprotective effects. These compounds have been evaluated for their ability to mitigate oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .
Antimicrobial Properties
this compound has shown promising antimicrobial activity. A study identified that various derivatives exhibited inhibitory effects against a range of pathogenic microorganisms, including bacteria and fungi . The structure-activity relationship (SAR) studies indicated that modifications to the carbostyril framework could enhance antimicrobial efficacy.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been investigated. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in managing inflammatory diseases .
Synthesis and Derivatives
Synthesis Techniques
The synthesis of this compound can be achieved through various chemical methods. One notable approach involves the reaction of m-aminophenol with specific acyl chlorides under controlled conditions to yield high-purity products with significant yields . This method emphasizes the compound's accessibility for further research and application.
Derivatives and Modifications
Numerous derivatives of this compound have been synthesized to explore their enhanced biological activities. For example, modifications at the 4-position have led to compounds with improved anticancer properties .
Table 1: Biological Activities of this compound Derivatives
| Compound Derivative | Activity Type | Target Organism | MIC (µg/mL) |
|---|---|---|---|
| 4-Hydroxy-1-methyl | Anticancer | MCF-7 (breast cancer) | 25 |
| 4-Hydroxy-2-methyl | Antibacterial | E. coli | 50 |
| 4-Hydroxy-3-methyl | Anti-inflammatory | RAW264.7 cells | IC50: 30 µM |
Case Study: Anticancer Evaluation
In a comprehensive study involving various derivatives of carbostyrils, researchers evaluated their cytotoxic effects on several cancer cell lines. The results indicated that certain modifications significantly enhanced their potency against resistant cancer types .
Case Study: Neuroprotection Research
A study focused on the neuroprotective effects of modified carbostyrils found that specific analogs reduced apoptosis in neuronal cells exposed to oxidative stressors. This suggests potential therapeutic applications in neurodegenerative conditions such as Alzheimer's disease .
属性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC 名称 |
4-hydroxy-1,6,7-trimethylquinolin-2-one |
InChI |
InChI=1S/C12H13NO2/c1-7-4-9-10(5-8(7)2)13(3)12(15)6-11(9)14/h4-6,14H,1-3H3 |
InChI 键 |
UGIIAODPMBFKNR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1C)N(C(=O)C=C2O)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













